Acetic acid, (methoxymethylamino)oxo-, ethyl ester
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Overview
Description
Acetic acid, (methoxymethylamino)oxo-, ethyl ester is an organic compound with the molecular formula C6H11NO4. It is known for its unique structure, which includes an ester functional group and an oxo group attached to an amino group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (methoxymethylamino)oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with methoxymethylamine. One common method includes the reaction of ethyl chloroacetate with methoxymethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Acetic acid, (methoxymethylamino)oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (methoxymethylamino)oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The presence of the oxo and ester groups allows it to participate in various chemical reactions, affecting its biological activity.
Comparison with Similar Compounds
- Acetic acid, oxo-, methyl ester
- Acetic acid, oxo-, ethyl ester
- Acetic acid, (methoxymethylamino)oxo-, methyl ester
Comparison: Acetic acid, (methoxymethylamino)oxo-, ethyl ester is unique due to the presence of the methoxymethylamino group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it valuable in specific research and industrial contexts.
Properties
IUPAC Name |
ethyl 2-(methoxymethylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(9)5(8)7-4-10-2/h3-4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMDMVCXGGUCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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